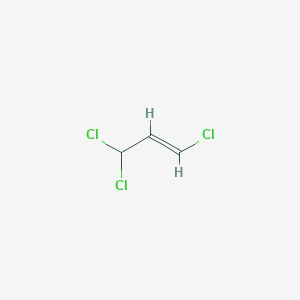

1-Propene, 1,3,3-trichloro-

Description

BenchChem offers high-quality 1-Propene, 1,3,3-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 1,3,3-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMZDLNSWZGRDB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067225 | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26556-03-6 | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026556036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Methodologies for 1 Propene, 1,3,3 Trichloro

Vapor-Phase Catalytic Dehydrochlorination

Vapor-phase dehydrochlorination offers a continuous process for the production of 1-propene, 1,3,3-trichloro-. google.com This method involves passing 1,1,1,3-tetrachloropropane (B89638) vapor over a heated catalyst bed. google.comepo.org

Iron-based catalysts are frequently utilized for this transformation. google.comepo.org Iron wool or iron halides, such as ferric chloride (FeCl₃), have proven effective. google.comgoogle.com The catalyst is typically packed into a tube reactor. google.com Optimization of the catalytic system is crucial for maximizing yield and selectivity.

| Catalyst System | Precursor | Temperature (°C) | Key Findings |

| Iron-based catalyst | 1,1,1,3-Tetrachloropropane | ≥ 300 | Effective for dehydrochlorination. google.com |

| FeCl₃ | 1,1,1,3-Tetrachloropropane | Not specified | Used as a catalyst for dehydrochlorination. google.com |

This table summarizes key research findings on catalytic systems for the vapor-phase synthesis of 1-propene, 1,3,3-trichloro-.

The reaction temperature is a critical parameter, with set points typically at or above 300°C, and in some cases, reaching 350°C or higher. google.comepo.org To enhance selectivity and control the reaction, inert carrier gases like nitrogen, argon, or helium are often introduced into the reactant stream. epo.org The addition of a water source has also been shown to inhibit the formation of high-boiling point byproducts, such as pentachlorocyclohexene and hexachlorocyclohexane, thereby improving the selectivity towards the desired 1,1,3-trichloropropene (B110787) product. google.comgoogle.com

| Parameter | Condition | Effect |

| Temperature | ≥ 300°C | Promotes dehydrochlorination. google.com |

| Carrier Gas (e.g., Nitrogen) | Flowing | Facilitates continuous process. epo.org |

| Water Addition | Controlled amount | Inhibits byproduct formation, increases selectivity. google.com |

This table outlines the impact of various reaction conditions on the vapor-phase synthesis of 1-propene, 1,3,3-trichloro-.

Liquid-Phase Thermal Dehydrochlorination

An alternative to vapor-phase catalysis is the liquid-phase thermal dehydrochlorination of 1,1,1,3-tetrachloropropane. google.comepo.org This method involves heating the liquid precursor to induce the elimination of HCl. google.com

The liquid-phase reaction is typically conducted by heating 1,1,1,3-tetrachloropropane in a closed vessel at temperatures of at least 175°C, with some processes operating at 200°C or higher. google.comepo.org The reaction time influences the conversion rate; for instance, heating at 175°C for at least one hour is a common practice. google.comepo.org Longer reaction times generally lead to higher conversion of the starting material but may also result in the formation of more byproducts. epo.org Conversion rates of 40 mol% or higher are often targeted. google.comgoogle.com

| Temperature (°C) | Time (hours) | Conversion |

| 175 | 6 | Data not specified |

| ≥ 175 | ≥ 1 | Lower conversion with shorter times. epo.org |

This table presents data from studies on the liquid-phase thermal dehydrochlorination of 1,1,1,3-tetrachloropropane.

Following the thermal reaction, the product mixture is cooled. google.comepo.org A crucial step is the separation of the generated hydrogen chloride (HCl) gas from the liquid product mixture. google.comepo.org The desired 1,1,3-trichloro-1-propene is then recovered from the remaining organic phase. google.comepo.org Byproduct management is essential for process efficiency. In some synthesis routes starting from ethylene (B1197577) and carbon tetrachloride, a mixture of 1,1,3- and 3,3,3-trichloropropene isomers is formed, which may be used directly in subsequent steps. googleapis.com The isomerization of 3,3,3-trichloro-1-propene to 1,1,3-trichloro-1-propene has also been studied. cdnsciencepub.comcdnsciencepub.com

Alternative Synthetic Approaches

Beyond primary synthesis routes, alternative methodologies provide versatile pathways to obtain chlorinated propenes. These approaches often utilize different starting materials or reaction types, offering flexibility in precursor selection and process conditions.

The synthesis of trichloropropenes can be achieved through the direct chlorination of other propene or propane (B168953) derivatives. chembk.com One such method involves the reaction of chloropropene with chlorine at elevated temperatures. chembk.com Another approach is the chlorination of 1,3-dichloropropane (B93676) to produce 1,1,3-trichloropropene. chembk.com These processes highlight the utility of adding chlorine across double bonds or substituting hydrogen atoms on a propane chain to increase the degree of chlorination and arrive at the desired trichloropropene product.

A significant route for synthesizing chlorinated propenes involves the dehydrochlorination of saturated tetrachloropropanes. One specific example is the production of 1,1,3-trichloro-1-propene from 1,1,1,3-tetrachloropropane. google.comepo.org This reaction can be performed in either the vapor or liquid phase.

In the vapor phase, 1,1,1,3-tetrachloropropane is passed through a reaction zone containing an iron-based catalyst, such as iron wool. google.com The reaction is typically conducted at elevated temperatures, with set points of at least 300°C, and may be run as a continuous process. google.comepo.org

Alternatively, the dehydrochlorination can be carried out in the liquid phase by heating 1,1,1,3-tetrachloropropane to a temperature of at least 175°C for one hour or more. google.comepo.org This thermal process can achieve high selectivity for the desired 1,1,3-trichloro-1-propene product. google.comepo.org

| Phase | Catalyst/Conditions | Temperature | Selectivity for 1,1,3-trichloro-1-propene |

|---|---|---|---|

| Vapor Phase | Iron Catalyst | ≥ 300°C | Not specified |

| Liquid Phase | Heating for ≥ 1 hour | ≥ 175°C | ≥ 90-95% |

A multi-step synthesis has been developed that begins with the addition of a tetrahalomethane to ethylene. cdnsciencepub.comcdnsciencepub.com Specifically, the process involves the addition of bromotrichloromethane (B165885) to ethylene, which yields 3-bromo-1,1,1-trichloropropane (B85221). cdnsciencepub.comcdnsciencepub.com This intermediate is then subjected to dehydrohalogenation to produce 3,3,3-trichloro-1-propene. cdnsciencepub.comcdnsciencepub.com The dehydrohalogenation of 3-bromo-1,1,1-trichloropropane has been reported to yield 57% of the resulting olefin. cdnsciencepub.com

| Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 3,3,3-trichloro-1-propene | Heated at 150°C for 5 hours | 1,1,3-trichloro-1-propene | 95% |

Chemical Reactivity, Transformation Mechanisms, and Isomerism of 1 Propene, 1,3,3 Trichloro

Addition Reactions

Addition reactions involving the π-bond of trichloropropene isomers are heavily influenced by the electronic effects of the substituent chlorine atoms. These effects can alter the typical reactivity and regioselectivity observed in simpler alkenes.

Electrophilic and Nucleophilic Addition Mechanisms

The carbon-carbon double bond is an electron-rich region, making alkenes generally susceptible to attack by electrophiles. In a typical electrophilic addition, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. For unsymmetrical alkenes, the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile (often H+) adds to the carbon with more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation.

However, in the case of isomers like 3,3,3-trichloro-1-propene, this rule is reversed. The presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group destabilizes an adjacent positive charge. Therefore, during the electrophilic addition of hydrogen chloride (HCl), the initial protonation occurs at the C2 carbon to form a primary carbocation at C1, avoiding the formation of a secondary carbocation next to the CCl₃ group. nih.gov This primary carbocation is considered more stable in this specific context, leading to an "anti-Markovnikov" product. nih.gov

Reaction of 3,3,3-trichloro-1-propene with HCl

| Reactant | Reagent | Mechanism | Intermediate | Product |

|---|---|---|---|---|

Cl₃C-CH=CH₂ |

HCl | Electrophilic Addition | Cl₃C-CH₂-CH₂⁺ (Primary Carbocation) |

Cl₃C-CH₂-CH₂Cl (1,1,1,3-Tetrachloropropane) |

Nucleophilic addition to an alkene double bond is generally unfavorable due to the repulsion between the electron-rich π-bond and the incoming nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups on the double bond to reduce its electron density and make it susceptible to nucleophilic attack. While specific examples for 1-propene, 1,3,3-trichloro- are not extensively documented, analogous compounds like 3,3,3-trichloro-1-nitroprop-1-ene are known to act as strong electrophiles in cycloaddition reactions, which are initiated by nucleophilic attack. youtube.com

Reaction with Hypochlorous Acid

The reaction of trichloropropene isomers with hypochlorous acid (HOCl) or its derivatives like tert-butyl hypochlorite (B82951) results in the formation of chlorohydrins. In this reaction, the electrophile is the chlorine atom (Cl⁺). The reaction proceeds via electrophilic addition where the Cl⁺ adds to the double bond first, followed by the nucleophilic attack of the hydroxide (B78521) ion (OH⁻) or water.

Research has shown that the addition of HOCl to different trichloropropene isomers yields specific products. For 3,3,3-trichloro-1-propene, the reaction yields 2,3,3,3-tetrachloropropan-1-ol. study.com For the isomer 1,1,3-trichloro-1-propene, the reaction with tert-butyl hypochlorite gives 1,1,1,3-tetrachloropropan-2-ol and a small amount of 1,1,1,2,3-pentachloropropane (B1626564). study.com

Addition of Hypochlorous Acid to Trichloropropene Isomers

| Reactant | Reagent | Major Product | Reference |

|---|---|---|---|

| 3,3,3-Trichloro-1-propene | HOCl | 2,3,3,3-Tetrachloropropan-1-ol | study.com |

| 1,1,3-Trichloro-1-propene | tert-Butyl hypochlorite | 1,1,1,3-Tetrachloropropan-2-ol | study.com |

Substitution Reactions of Chlorine Atoms

Chlorine atoms attached to the trichloropropene scaffold can undergo substitution reactions, particularly when they are in an allylic position, which enhances their reactivity.

One notable example is the reaction of 3,3,3-trichloro-1-propene with a nucleophile like the methoxide (B1231860) ion (CH₃O⁻). This reaction does not proceed by a simple direct substitution (Sₙ2) but rather through an Sₙ2' mechanism. In this pathway, the nucleophile attacks the carbon-carbon double bond (at the C1 position), which is concerted with the migration of the double bond and the departure of a chloride leaving group from the C3 position. This results in an allylic rearrangement. study.com

The product of this reaction is 1,1-dichloro-3-methoxy-1-propene, demonstrating a substitution that occurs with a shift in the position of the double bond. study.com

Halogen Exchange Reactions

Halogen exchange reactions provide a method to replace one halogen with another. The Finkelstein reaction is a classic example, typically involving the reaction of an alkyl chloride or bromide with an iodide salt, such as potassium iodide (KI), in an acetone (B3395972) solvent.

This type of reaction has been studied for 1,1,3-trichloro-1-propene. The reaction with potassium iodide in acetone is designed to substitute a chlorine atom with an iodine atom. The mechanism is driven to completion by the precipitation of the resulting potassium chloride (KCl) in acetone, in which it is insoluble, thereby shifting the reaction equilibrium according to Le Châtelier's principle. This reaction is particularly effective for replacing allylic or primary chlorine atoms.

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double or triple bond. For chlorinated propenes, this typically involves the removal of a hydrogen atom and a chlorine atom, a process known as dehydrohalogenation.

Dehydrohalogenation Pathways

Dehydrohalogenation is typically promoted by strong bases, such as sodium ethoxide (NaOEt) in ethanol, and proceeds via an E2 (elimination, bimolecular) mechanism. study.com This mechanism requires an anti-periplanar arrangement between the hydrogen to be removed and the leaving group (chlorine). The product distribution is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product.

While the dehydrohalogenation of 1-propene, 1,3,3-trichloro- is not widely reported, the principles of elimination reactions can be applied to predict potential products. The reaction would involve the abstraction of a proton from a carbon atom beta to a chlorine atom. Depending on the structure of the specific trichloropropene isomer and the available β-hydrogens, various dichlorodienes or chloropropyne products could be formed. For instance, the dehydrohalogenation of the related compound 1,1,1-trichloropropane is known to proceed with a strong base to yield 1,1-dichloropropene, which can undergo further elimination to form 1-chloropropyne.

Isomerization Studies

The isomerization of trichloropropenes involves the migration of atoms or groups, leading to structural reorganization. These transformations can be induced by thermal energy or catalytic action, resulting in different isomers with distinct chemical properties.

The conversion of 3,3,3-trichloro-1-propene to 1,1,3-trichloro-1-propene is a notable example of an allylic rearrangement. researchgate.net This type of reaction involves the shifting of a double bond and the migration of a substituent. In this specific case, the mechanism is a frtr.goverwiki.net-sigmatropic shift, where a chlorine atom migrates from the C-3 position to the C-1 position, accompanied by a corresponding shift of the pi electrons of the double bond.

The process can be visualized as a concerted, pericyclic reaction proceeding through a cyclic transition state. The allylic system consists of the C1=C2-C3 framework. The chlorine atom detaches from C3 and reattaches at C1 simultaneously as the double bond shifts from the C1-C2 position to the C2-C3 position. This intramolecular rearrangement results in the formation of the more stable conjugated isomer, 1,1,3-trichloro-1-propene, from the terminal alkene 3,3,3-trichloro-1-propene.

The allylic rearrangement of 3,3,3-trichloro-1-propene to 1,1,3-trichloro-1-propene can be facilitated under specific conditions. Research indicates that this transformation occurs upon heating or in the presence of strong acids or Friedel-Crafts catalysts. researchgate.net

Thermal Conditions: The application of heat provides the necessary activation energy for the frtr.goverwiki.net-sigmatropic shift to occur. Studies on analogous halogenated propenes, such as 1-chloro-3,3,3-trifluoropropene, show that thermal isomerization can be carried out at temperatures ranging from 150°C to 350°C. google.comgoogle.com

Catalytic Conditions: Strong acids and Lewis acids, such as Friedel-Crafts catalysts (e.g., AlCl₃, FeCl₃), can catalyze the isomerization. These catalysts function by coordinating to a chlorine atom, creating a more polarized C-Cl bond and facilitating the formation of a carbocation-like intermediate. This intermediate allows for the facile migration of the chlorine and rearrangement of the double bond to yield the thermodynamically favored product.

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The trichloropropene scaffold, particularly when functionalized with electron-withdrawing groups, can participate in several types of cycloadditions.

Derivatives such as 3,3,3-trichloro-1-nitroprop-1-ene (TNP) are potent dipolarophiles in [3+2] cycloaddition reactions. nih.gov Experimental and theoretical studies on the reaction of TNP with various aryl-substituted nitrile N-oxides show that these reactions are regioselective and proceed through a zwitterionic-type mechanism. nih.gov

In these reactions, the TNP molecule acts as a strong electrophile, while the nitrile N-oxides behave as moderate nucleophiles. nih.gov The reaction follows a two-stage, one-step mechanism where the formation of the C-C bond precedes the formation of the O-C bond. nih.gov These cycloadditions are characterized by moderate activation Gibbs free energies and are highly exergonic, rendering them irreversible and kinetically controlled. nih.gov The reactivity is influenced by the nucleophilic character of the nitrile N-oxide, with more nucleophilic variants reacting more favorably. nih.gov

| Nitrile N-Oxide Aryl Substituent | Activation Gibbs Free Energy (ΔG‡) | Reaction Gibbs Free Energy (ΔG) |

|---|---|---|

| -H (Benzonitrile N-oxide) | 22.8 - 25.6 | ~ -28.4 |

| -MeO (Methoxyphenylnitrile N-oxide) | 22.8 (most favorable) | ~ -28.4 |

| -NO₂ (Nitrophenylnitrile N-oxide) | 25.6 (least favorable) | ~ -28.4 |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, a conjugated diene reacts with a substituted alkene known as the dienophile. Derivatives of trichloropropene, such as (E)-3,3,3-trichloro-1-nitropropene, can function as effective dienophiles. The presence of strong electron-withdrawing groups like the trichloromethyl (-CCl₃) and nitro (-NO₂) groups significantly enhances the electrophilicity of the alkene double bond, making it highly reactive toward electron-rich dienes.

Mechanistic investigations have been conducted on the Diels-Alder reaction between (E)-3,3,3-trichloro-1-nitropropene and cyclopentadiene (B3395910). In this reaction, cyclopentadiene serves as the diene, and the trichloronitropropene acts as the dienophile. The reaction proceeds via a concerted mechanism, involving a single transition state where the two new carbon-carbon sigma bonds are formed simultaneously. This process leads to the formation of a substituted norbornene ring system, a valuable scaffold in organic synthesis.

Reduction Pathways to Less Chlorinated Derivatives

The reduction of 1,3,3-trichloro-1-propene involves the removal of chlorine atoms and their replacement with hydrogen atoms. This process, known as reductive dechlorination, can proceed through various chemical or biological pathways to yield less chlorinated propenes or the fully dechlorinated propene.

While specific studies on 1,3,3-trichloro-1-propene are not widely detailed, the reduction pathways can be inferred from research on analogous chlorinated compounds like chlorinated ethenes and propanes. frtr.goverwiki.netresearchgate.net The primary mechanism is sequential reductive dechlorination, where chlorine atoms are removed one at a time. erwiki.net

Potential reduction pathways include:

Hydrogenolysis: This is a common pathway where a C-Cl bond is cleaved and replaced by a C-H bond. For 1,3,3-trichloro-1-propene, this would lead to various isomers of dichloropropene, followed by chloropropene, and finally propene.

Dichloroelimination (Vicinal Reduction): If two chlorine atoms are on adjacent carbons, they can be removed simultaneously to form a new double bond. This pathway is observed in the dechlorination of 1,2-dichloropropane (B32752) to propene. researchgate.net

These reactions are often carried out under anaerobic conditions, frequently mediated by microbial communities that use the chlorinated compounds as terminal electron acceptors in a process called dehalorespiration. frtr.goverwiki.net Electron donors, such as hydrogen or simple organic compounds, are required to fuel the process. erwiki.netresearchgate.net Abiotic reductive dechlorination can also occur in the presence of reactive compounds like metal sulfides. frtr.gov The complete reduction of 1,3,3-trichloro-1-propene would ultimately yield propene. researchgate.net

Reductive Dechlorination Mechanisms (e.g., hydrogenolysis, β-elimination)

No specific information available in the searched literature.

Role of Zero-Valent Metals in Reduction (e.g., Zn⁰, Fe⁰)

No specific information available in the searched literature.

Oxidation Reactions

No specific information available in the searched literature.

Fenton-like Oxidation Pathways

No specific information available in the searched literature.

Derivatization and Industrial Precursor Applications of 1 Propene, 1,3,3 Trichloro

Synthesis of Higher Chlorinated Propenes

1-Propene, 1,3,3-trichloro- and its isomers serve as precursors in the synthesis of more highly chlorinated propanes and propenes. The chlorination of trichloropropenes can lead to the formation of pentachloropropanes. Specifically, a crude mixture of trichloropropene isomers, including 1,1,3-trichloropropene (B110787), can be subjected to a chlorination reaction to produce a product that includes 1,1,1,2,3-pentachloropropane (B1626564) and 1,1,2,2,3-pentachloropropane (B100383) google.com.

The process typically involves reacting the trichloropropene-containing mixture with a chlorinating agent. This subsequent chlorination step is part of a broader synthetic pathway that can start from less chlorinated materials like 1,3-dichloropropene (B49464) google.com. The resulting pentachloropropanes are valuable intermediates that can be used in further chemical syntheses.

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| Trichloropropene Mixture (including 1,1,3-trichloropropene) | Chlorination | 1,1,1,2,3-Pentachloropropane and 1,1,2,2,3-Pentachloropropane | google.com |

Formation of Fluorinated Derivatives

1-Propene, 1,3,3-trichloro- is a key intermediate in the production of various hydrofluoroolefins (HFOs), which are sought after for their low global warming potential. The fluorination of chlorinated propenes is a common strategy to produce these valuable compounds.

The general process involves the reaction of chlorinated propenes or their saturated analogues (chlorinated propanes) with hydrogen fluoride (B91410) (HF), often in the presence of a catalyst. For instance, a mixture of trichloropropenes can be fluorinated to produce compounds such as 1-chloro-3,3,3-trifluoropropene (HFO-1233zd) fluorine1.ruepo.org. This reaction can be carried out in the liquid phase using a fluorination catalyst fluorine1.ru. The resulting monofluorinated, trichlorinated propenes can then undergo further fluorination steps.

Conversion to Tetrafluoropropenes (e.g., 2,3,3,3-tetrafluoropropene)

A significant application of 1-propene, 1,3,3-trichloro- and its isomers is in the multi-step synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). One common pathway involves the initial conversion of tetrachloropropenes or pentachloropropanes (which can be derived from trichloropropenes) to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) google.com.

The synthesis of HCFO-1233xf can be achieved by reacting compounds such as 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane with hydrogen fluoride in the vapor phase over a fluorination catalyst, such as chromium oxide (Cr₂O₃) google.com. The reaction is typically conducted at temperatures ranging from 200°C to 330°C google.com.

Once HCFO-1233xf is obtained, it can be converted to HFO-1234yf. This subsequent step can also involve a reaction with hydrogen fluoride, although the specific conditions may vary.

| Precursor | Reaction | Intermediate/Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1,1,2,3-Tetrachloropropene / 1,1,1,2,3-Pentachloropropane | Vapor-phase fluorination with HF | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | Cr₂O₃ catalyst, 200-330°C | google.com |

| Trichloropropene mixture | Liquid-phase fluorination with HF | 1-Chloro-3,3,3-trifluoropropene (HFO-1233zd) | Fluorination catalyst | fluorine1.ru |

Production of Epoxypropanes (e.g., 3,3,3-Trichloro-1,2-epoxypropane)

The synthesis of 3,3,3-trichloro-1,2-epoxypropane can be achieved from isomers of 1-propene, 1,3,3-trichloro-. A documented pathway involves the isomerization of 3,3,3-trichloro-1-propene to 1,1,3-trichloro-1-propene researchgate.net. This isomerization is a crucial step, as the 1,1,3-isomer is then converted to the desired epoxide.

The conversion of 1,1,3-trichloro-1-propene to 3,3,3-trichloro-1,2-epoxypropane proceeds via a two-step process. First, the 1,1,3-trichloro-1-propene is reacted with tert-butyl hypochlorite (B82951) to form a chlorohydrin. This chlorohydrin is then treated with a base to yield 3,3,3-trichloro-1,2-epoxypropane researchgate.net. The yield for the conversion of the chlorohydrin to the epoxide is reported to be 61% researchgate.net. Given that 1-propene, 1,3,3-trichloro- is an isomer of 3,3,3-trichloro-1-propene, it is a potential starting material for this synthesis, likely proceeding through a similar isomerization to the 1,1,3-isomer.

Role in Synthesis of Other Organic Intermediates

1-Propene, 1,3,3-trichloro- and its isomers are versatile building blocks in organic synthesis, serving as precursors to a variety of other organic intermediates.

Production of Isomers of Dichloroethane and Dichloroethene

While direct conversion pathways are not extensively detailed in readily available literature, the chemical structure of trichloropropenes suggests their potential for conversion into smaller chlorinated hydrocarbons. The carbon-carbon double bond and multiple chlorine atoms provide reactive sites for various chemical transformations, including cleavage and rearrangement reactions that could potentially lead to the formation of dichloroethane and dichloroethene isomers under specific conditions. Further research is needed to elucidate the specific reaction conditions and mechanisms for such transformations.

Synthesis of Nitrogen-Containing Heterocycles (e.g., aziridines, pyrazolines, isoxazolines from nitro-derivatives)

Derivatives of trichloropropene are valuable in the synthesis of nitrogen-containing heterocycles.

Isoxazolines: A notable example is the use of 3,3,3-trichloro-1-nitroprop-1-ene in [3+2] cycloaddition reactions with nitrile N-oxides to form isoxazolines nih.gov. The presence of the trichloromethyl group in these reactions can stabilize the resulting heterocyclic systems. For example, 2,3,3-triaryl-4-nitro-5-trichloromethylisoxazolidines have been shown to be stable, melting at high temperatures without decomposition nih.gov.

Pyrazolines: Pyrazolines are commonly synthesized through the reaction of chalcones with hydrazines core.ac.ukscholarsresearchlibrary.comnih.govijsr.net. Chalcones, which are α,β-unsaturated ketones, can be prepared via a Claisen-Schmidt condensation of an aldehyde and a ketone. While not directly starting from 1-propene, 1,3,3-trichloro-, it is conceivable that derivatives of this compound could be functionalized to form the necessary precursors for chalcone (B49325) synthesis, which would then lead to pyrazolines.

Aziridines: The synthesis of aziridines often involves the reaction of alkenes with a nitrogen source libretexts.orglibretexts.org. As an alkene, 1-propene, 1,3,3-trichloro- or its derivatives could potentially undergo aziridination reactions. The electron-withdrawing nature of the chlorine atoms would influence the reactivity of the double bond in such transformations.

| Heterocycle | Precursor/Derivative | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Isoxazolines | 3,3,3-Trichloro-1-nitroprop-1-ene | [3+2] Cycloaddition with nitrile N-oxides | Trichloromethyl group provides stability to the product. | nih.gov |

| Pyrazolines | Chalcones (potential derivatives of trichloropropene) | Reaction with hydrazines | A common and versatile method for pyrazoline synthesis. | core.ac.ukscholarsresearchlibrary.comnih.govijsr.net |

| Aziridines | Trichloropropene (as an alkene) | Aziridination (potential reaction) | Reaction with a nitrogen source. | libretexts.orglibretexts.org |

Polymerization Studies of 1-Propene, 1,3,3-trichloro-

Investigations into the polymerization of 3,3,3-trichloro-1-propene have explored various conditions, including the use of free-radical initiators and copolymerization with other vinyl monomers. These studies indicate that while homopolymerization is challenging, copolymerization can be achieved.

For instance, attempts to polymerize 3,3,3-trichloro-1-propene using benzoyl peroxide as a free-radical initiator have been reported. In one such study, heating the monomer with benzoyl peroxide in a sealed, evacuated vial at 100°C for 7 hours did not yield any polymer. This resistance to homopolymerization is likely due to a combination of factors, including the steric bulk of the trichloromethyl group and the stability of the resulting radical.

In contrast to the difficulty in forming homopolymers, 3,3,3-trichloro-1-propene has been successfully copolymerized with other monomers, such as ethylene (B1197577) and vinyl acetate. These copolymerizations suggest that while the trichlorinated propene monomer may not readily add to itself, it can be incorporated into a growing polymer chain initiated by a more reactive monomer.

The following table summarizes the experimental conditions and findings from polymerization studies conducted on 3,3,3-trichloro-1-propene, offering a proxy for understanding the potential behavior of 1-propene, 1,3,3-trichloro- in similar reactions.

| Monomer(s) | Initiator | Temperature (°C) | Duration (h) | Result |

| 3,3,3-trichloro-1-propene | Benzoyl peroxide | 100 | 7 | No polymer formed |

| 3,3,3-trichloro-1-propene and Ethylene | - | Ambient | - | Low yield of adducts |

| 3,3,3-trichloro-1-propene and Vinyl Acetate | - | 100 | - | Copolymer obtained |

The study of halogenated polymers is of interest for developing materials with specific properties, such as flame resistance. The high chlorine content of 1-propene, 1,3,3-trichloro- suggests that its polymers or copolymers could exhibit such characteristics. However, further research is necessary to determine the specific conditions required to polymerize this monomer and to evaluate the properties of the resulting materials. The challenges observed in the polymerization of its isomer, 3,3,3-trichloro-1-propene, highlight the need for a systematic investigation into appropriate catalysts and reaction conditions for 1-propene, 1,3,3-trichloro-.

Environmental Transformation and Degradation Mechanisms of 1 Propene, 1,3,3 Trichloro

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, including reactions with water, atmospheric components, and other chemical oxidants.

Hydrolysis Pathways (e.g., Base-catalyzed hydrolysis)

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For chlorinated aliphatic hydrocarbons, the rate and pathway of hydrolysis are significantly influenced by the compound's structure and environmental conditions such as pH.

Atmospheric Degradation Mechanisms

Once released into the atmosphere, volatile organic compounds like chlorinated propenes are subject to degradation, primarily through reactions with photochemically produced radicals.

The primary atmospheric degradation pathway for most volatile organic compounds is the gas-phase reaction with hydroxyl radicals (•OH). cdc.gov These highly reactive radicals are formed in the atmosphere through photochemical processes.

Specific kinetic data for the reaction between 1-Propene, 1,3,3-trichloro- and hydroxyl radicals are not documented in available studies. However, data for the related compound 1,2,3-trichloropropane (B165214) (TCP) indicate that this reaction is the main atmospheric removal process. cdc.gov The estimated rate constant for the reaction of TCP with •OH radicals is 1.0475 x 10⁻¹² cm³/molecule-second, which corresponds to an atmospheric half-life of approximately 15.3 days, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals/cm³. cdc.gov Studies on other halogenated propenes, such as trans-1-chloro-3,3,3-trifluoropropene, also confirm that reaction with •OH radicals is a key factor in their atmospheric fate. ucr.edu

Table 1: Atmospheric Half-Life of a Related Chlorinated Propane (B168953)

| Compound | Atmospheric Half-Life with •OH radicals |

|---|

Note: Data for 1-Propene, 1,3,3-trichloro- is not available. The table shows data for a structurally related compound for context.

Oxidation Pathways (e.g., Activated peroxide, persulfate)

In soil and groundwater, chemical oxidation using strong oxidizing agents is a common remediation strategy for chlorinated contaminants. This process, known as in situ chemical oxidation (ISCO), often employs activated peroxide (Fenton's reagent) or persulfate.

Direct research on the oxidation of 1-Propene, 1,3,3-trichloro- using these methods is sparse. However, extensive studies on other recalcitrant chlorinated hydrocarbons demonstrate the effectiveness of these pathways.

Activated Persulfate : Persulfate (S₂O₈²⁻) can be activated by heat, transition metals (like Fe²⁺), or alkaline conditions to generate the sulfate (B86663) radical (SO₄•⁻), a powerful oxidant. nih.govfrontiersin.org Laboratory studies on 1,2,3-trichloropropane (TCP) have shown that Fe(II)-activated persulfate can achieve significant degradation, with a removal efficiency of 61.4% in 24 hours under ideal conditions. researchgate.net However, the presence of other organic matter can decrease this efficiency. researchgate.net For chlorinated ethenes like trichloroethene (TCE), heat-activated persulfate has also proven to be an effective degradation method. nih.gov

Activated Peroxide (Fenton's Reagent) : The Fenton reaction involves hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. This system is effective in oxidizing a wide range of organic pollutants. nih.gov Chemical oxidation of TCP can be initiated by the Fenton reagent, leading to degradation products such as 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene. nih.gov

Table 2: Efficacy of Activated Persulfate on a Related Chlorinated Propane

| Compound | Treatment | Removal Efficiency | Time | Reference |

|---|

Note: Data specific to 1-Propene, 1,3,3-trichloro- is not available. The table presents findings for a related compound to illustrate the potential of the oxidation pathway.

Biotic Degradation Processes (Biodegradation)

Biodegradation relies on microorganisms to break down environmental pollutants. The effectiveness of this process depends on the chemical structure of the contaminant and the presence of suitable microbial populations and environmental conditions.

Aerobic Biodegradation Mechanisms

Aerobic biodegradation occurs in the presence of oxygen. For many highly chlorinated compounds, this process is often cometabolic, meaning the microorganism does not use the contaminant as a primary energy source. Instead, the degradation is facilitated by enzymes produced for the metabolism of another substrate (a primary substrate).

There is no specific information in the reviewed literature on the aerobic biodegradation of 1-Propene, 1,3,3-trichloro-. However, the aerobic cometabolism of the related compound 1,2,3-trichloropropane (TCP) has been investigated. TCP is generally considered recalcitrant to aerobic degradation. nih.gov However, certain propane-oxidizing bacteria (PrOB) have demonstrated the ability to cometabolically degrade TCP. nih.govresearchgate.net These bacteria express propane monooxygenase (PrMO), an enzyme that initiates the breakdown of propane but can also fortuitously act on other molecules like TCP. nih.gov Strains such as Mycobacterium vaccae JOB5 have shown the ability to degrade TCP through this mechanism. nih.govresearchgate.net Similarly, aerobic cometabolism is a well-established degradation pathway for trichloroethylene (B50587) (TCE), where microbes grown on substrates like propane, methane, or toluene (B28343) can degrade the contaminant. frontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,3-dichloroacetone |

| 1,2,3-trichloropropane (TCP) |

| 1-Propene, 1,3,3-trichloro- |

| 2,3-dichloro-1-propene |

| trans-1-chloro-3,3,3-trifluoropropene |

| Hydrogen peroxide |

| Methane |

| Mycobacterium vaccae JOB5 |

| Persulfate |

| Propane |

| Toluene |

Anaerobic Biodegradation Pathways

Specific anaerobic biodegradation pathways for 1-Propene, 1,3,3-trichloro- are not documented in the available scientific literature.

Microbial Biotransformation Studies

No dedicated microbial biotransformation studies for 1-Propene, 1,3,3-trichloro- were identified.

Enzymatic Transformation Mechanisms (e.g., Epoxidation of the C=C double bond, hydrolytic-oxidative pathways)

While enzymatic epoxidation and hydrolytic-oxidative pathways are known mechanisms for the transformation of other chlorinated alkenes, specific studies detailing these mechanisms for 1-Propene, 1,3,3-trichloro- could not be found.

Advanced Spectroscopic and Analytical Characterization of 1 Propene, 1,3,3 Trichloro

Vibrational Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1-Propene, 1,3,3-trichloro-, the carbon-carbon double bond (C=C) stretch would be expected to produce a strong signal.

Predicted Raman Shifts for 1-Propene, 1,3,3-trichloro-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Vinylic C-H Stretch | 3100-3000 | Medium |

| C=C Stretch | 1650-1600 | Strong |

| C-H Bend | 1450-1300 | Weak |

| C-C Stretch | 1000-900 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a powerful tool for identifying functional groups. The IR spectrum of 1-Propene, 1,3,3-trichloro- would be characterized by absorptions corresponding to its alkene and chlorinated components. Data for the related isomer 1,1,3-trichloro-1-propene shows characteristic peaks that can be used as a reference. nist.gov

Predicted IR Absorption Bands for 1-Propene, 1,3,3-trichloro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Vinylic C-H | Stretch | 3100-3000 |

| Alkene C=C | Stretch | 1650-1600 |

| C-H | Bend (out-of-plane) | 1000-800 |

| C-Cl | Stretch | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. docbrown.infodocbrown.info

For ¹H NMR, the expected spectrum of 1-Propene, 1,3,3-trichloro- (Cl-CH=CH-CCl₃) would show two distinct signals in the olefinic region for the two protons on the double bond. These protons would split each other into doublets. The magnitude of the coupling constant (J-value) between them would be crucial for determining the stereochemistry, with trans-protons typically showing a larger J-value (12-18 Hz) than cis-protons (6-12 Hz).

The ¹³C NMR spectrum is predicted to show three unique signals corresponding to the three carbon atoms in different chemical environments (the -CCl₃ carbon and the two sp²-hybridized carbons of the double bond). docbrown.info The use of deuterated solvents, such as CDCl₃, is standard practice in NMR to avoid signals from the solvent itself. docbrown.info

Predicted ¹H NMR Data for 1-Propene, 1,3,3-trichloro-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CHCl) | 6.0 - 6.5 | Doublet | 6-18 (isomer dependent) |

| H-2 (=CH-) | 6.5 - 7.0 | Doublet | 6-18 (isomer dependent) |

Predicted ¹³C NMR Data for 1-Propene, 1,3,3-trichloro-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CHCl) | 125 - 135 |

| C-2 (=CH-) | 130 - 140 |

| C-3 (-CCl₃) | 90 - 100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. docbrown.info

For 1-Propene, 1,3,3-trichloro-, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak [M]⁺ due to the presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This results in a series of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the natural abundance of the isotopes. docbrown.info Common fragmentation pathways would likely involve the loss of a chlorine atom or the cleavage of the C-C bond. For other trichloropropene isomers, prominent peaks are often observed at m/z 109 and 111. nih.gov

Predicted Mass Spectrometry Data for 1-Propene, 1,3,3-trichloro- (C₃H₃Cl₃)

| Ion | m/z (for ³⁵Cl) | Description | Predicted Relative Abundance Pattern |

| [C₃H₃Cl₃]⁺ (M⁺) | 144 | Molecular Ion | M:M+2:M+4:M+6 ≈ 100:98:32:3 |

| [C₃H₃Cl₂]⁺ | 109 | Loss of one Cl atom | [M-35]:[M-35]+2:[M-35]+4 ≈ 100:65:11 |

| [C₃H₂Cl]⁺ | 73 | Further fragmentation | - |

| [CCl₃]⁺ | 117 | Cleavage of C2-C3 bond | [M-27]:[M-27]+2:[M-27]+4 ≈ 100:98:32 |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. ysi.com It is widely used for both assessing the purity of a substance and for monitoring the progress of a chemical reaction.

For purity assessment, a sample of 1-Propene, 1,3,3-trichloro- would be injected into the GC, where it is vaporized and travels through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The purity can be determined by the relative area of the peak corresponding to the compound. A purity of >98.0% (GC) is a common standard for commercial chemicals.

In reaction monitoring, small aliquots of a reaction mixture can be withdrawn at different time intervals and analyzed by GC. This allows chemists to track the consumption of reactants and the formation of products, thereby optimizing reaction conditions such as temperature, pressure, and catalyst loading. thieme.de The technique is sensitive enough to detect trace amounts of intermediates and byproducts. ysi.com

X-ray Diffraction Studies for Structural Elucidation (for derivatives)

X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While 1-Propene, 1,3,3-trichloro- is likely a liquid at room temperature, this technique is invaluable for its solid derivatives.

If a stable, crystalline derivative of 1-Propene, 1,3,3-trichloro- were synthesized, single-crystal X-ray diffraction could be employed for its structural elucidation. The analysis would provide exact bond lengths, bond angles, and torsional angles. researchgate.net Crucially, it would unambiguously confirm the stereochemistry of the double bond, distinguishing between the (E) and (Z) isomers. The process involves mounting a single crystal on a diffractometer, collecting diffraction data, and using computational methods to solve and refine the crystal structure. mdpi.com

Theoretical and Computational Chemistry Studies on 1 Propene, 1,3,3 Trichloro and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. In the context of halogenated propenes, DFT is instrumental in calculating partial atomic charges, identifying electrophilic and nucleophilic sites, and modeling potential energy surfaces for various reactions. These calculations are fundamental to predicting and understanding the chemical reactivity of compounds like 1-propene, 1,3,3-trichloro-.

A significant body of research focuses on derivatives such as 3,3,3-trichloro-1-nitroprop-1-ene (TNP), where DFT calculations have been pivotal in elucidating its role in cycloaddition reactions. nih.gov These studies provide a valuable model for understanding the electronic effects of the trichloromethyl group on the propene backbone.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d). The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a good balance between accuracy and computational cost for many applications.

The 6-31G(d) basis set is a split-valence basis set that includes polarization functions (d-functions on heavy atoms) to describe the non-spherical nature of electron density in molecules, which is crucial for obtaining reasonable structures, especially in systems with heteroatoms. researchgate.net For more demanding calculations, larger basis sets like the triple-zeta 6-311G series, often augmented with diffuse functions (e.g., 6-311++G) and multiple polarization functions (e.g., (d,p)), are employed to achieve higher accuracy. researchgate.net

In a detailed study on 3,3,3-trichloro-1-nitroprop-1-ene, calculations were performed using the ωB97X-D functional, which is a long-range corrected hybrid functional, combined with the 6-311G(d,p) basis set to ensure a robust theoretical framework. nih.gov The selection of an appropriate basis set is a critical step in computational chemistry, as it can significantly impact the reliability of the results. google.com

Table 1: Common Functionals and Basis Sets in DFT Studies

| Component | Type | Examples | Purpose |

|---|---|---|---|

| Functional | Hybrid | B3LYP | Balances accuracy and cost for general-purpose calculations. |

| Long-Range Corrected | ωB97X-D, CAM-B3LYP | Improved description of non-covalent interactions and charge transfer. nih.gov | |

| Basis Set | Split-Valence | 6-31G(d), 6-311G(d,p) | Provides flexibility for valence electrons and includes polarization for accurate geometries. researchgate.netgaussian.com |

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. semanticscholar.org It posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. semanticscholar.org MEDT has been successfully applied to understand the mechanisms of various organic reactions, including cycloadditions involving derivatives of 1-propene, 1,3,3-trichloro-.

For instance, MEDT was used to study the [3+2] cycloaddition (32CA) reactions between aryl-substituted nitrile N-oxides and 3,3,3-trichloro-1-nitroprop-1-ene (TNP). nih.gov This theory classifies reactions based on the electronic structure of the components. Nitrile oxides, having a zwitterionic electronic structure, typically participate in zwitterionic-type (zw-type) 32CA reactions, which rely on favorable nucleophilic/electrophilic interactions between the reactants. nih.gov The application of MEDT provides a powerful lens to rationalize reaction mechanisms, regioselectivity, and reactivity trends. nih.govsemanticscholar.org

Reaction Pathway and Transition State Analysis

A central aspect of computational reaction analysis is the mapping of the potential energy surface to identify reactants, products, and transition states (TS). For the 32CA reaction of nitrile N-oxides with TNP, DFT calculations located the transition states and characterized the reaction pathways. nih.gov

The study revealed that these reactions are kinetically controlled and irreversible, with moderate activation Gibbs free energies ranging from 22.8 to 25.6 kcal·mol⁻¹. nih.gov The reactions were also found to be highly exergonic (around -28.4 kcal·mol⁻¹), confirming their thermodynamic favorability. nih.gov Analysis of the transition states indicated a two-stage, one-step mechanism. In this process, the formation of the first C-C bond is well underway before the second O-C bond begins to form, highlighting an asynchronous bond formation process. nih.gov

Reactivity Indices and Electronic Properties

Conceptual DFT provides a set of reactivity indices that help to rationalize and predict the chemical behavior of molecules. These indices are derived from the variation of energy with respect to the number of electrons.

Global reactivity indices such as electronic chemical potential, chemical hardness (η), and global electrophilicity (ω) are used to classify reagents. In the study of TNP, it was characterized as a very strong electrophile. nih.gov In contrast, the series of aryl-substituted nitrile N-oxides were found to be moderate nucleophiles. nih.gov The significant difference in the electrophilic/nucleophilic character between the reactants drives the reaction, which exhibits a forward electron density flux. nih.gov

Local reactivity indices, such as Parr functions (Pk+ for electrophilic attack and Pk− for nucleophilic attack), are used to predict the most reactive sites within a molecule. For TNP, the analysis of electrophilic Pk+ Parr functions helps identify the specific carbon atoms of the double bond that are most susceptible to nucleophilic attack. nih.gov This analysis correctly predicted the experimentally observed regioselectivity of the cycloaddition. nih.gov

The flow of electron density during a chemical reaction is a key indicator of the reaction mechanism. In polar reactions, a significant amount of charge is transferred from the nucleophile to the electrophile. The MEDT study of the 32CA reaction involving TNP confirmed that it is a polar process with a forward electron density flux. nih.gov This means that electron density flows from the attacking nitrile N-oxide (the nucleophile) to the TNP molecule (the electrophile). The magnitude of this charge transfer influences the reaction's activation energy, with greater charge transfer often leading to a lower energy barrier. The reactivity differences observed among the various substituted nitrile N-oxides were attributed to their different nucleophilic characters and the resulting polar nature of the reactions. nih.gov

Thermodynamic and Kinetic Modeling of Reactions

Theoretical and computational chemistry provides invaluable tools for understanding the energetics and mechanisms of chemical reactions. For halogenated hydrocarbons like 1-propene, 1,3,3-trichloro-, these methods can elucidate reaction pathways that might be difficult to study experimentally.

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), while the heat released or absorbed is represented by the change in enthalpy (ΔH). Computational methods, such as Density Functional Theory (DFT), are employed to calculate these values for various potential reactions involving 1-propene, 1,3,3-trichloro-.

While specific experimental thermochemical data for 1-propene, 1,3,3-trichloro- is scarce, computational studies on analogous chlorinated propanes, such as 1,2,3-trichloropropane (B165214) (TCP), offer insights into potential reaction thermodynamics. For instance, studies on TCP have shown that reductive dechlorination reactions are thermodynamically favorable. researchgate.net For example, the reductive β-elimination of TCP to allyl chloride has a calculated standard Gibbs free energy of reaction (ΔG°rxn) of approximately -32 kcal/mol, indicating a spontaneous process. researchgate.net Similar calculations could be applied to predict the thermodynamics of reactions involving 1-propene, 1,3,3-trichloro-, such as addition, substitution, or elimination reactions.

The standard Gibbs free energy of formation (ΔfG°) and the standard enthalpy of formation (ΔfH°) are crucial parameters for these calculations. While not always readily available for complex molecules, they can be estimated using computational models. For instance, the NIST Chemistry WebBook provides a platform for accessing thermochemical data for a wide range of compounds, which can serve as a basis for such calculations. wikipedia.org

Table 1: Illustrative Thermodynamic Data for Related Compounds Below is a table of thermodynamic data for propene and a related trichloropropane, which are essential for modeling reactions of their derivatives.

| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔfG°(gas) (kJ/mol) |

| Propene | C3H6 | 20.4 nist.gov | 62.7 chemeo.com |

| 1,2,3-Trichloropropane | C3H5Cl3 | -185.5 nist.gov | Not Available |

Note: This data is for related compounds and is used to illustrate the types of values used in thermodynamic modeling.

Reaction coordinate diagrams are graphical representations of the energy of a system as it progresses along a reaction pathway. These diagrams are instrumental in visualizing transition states and intermediates, thereby providing a deeper understanding of the reaction mechanism and its kinetics.

For reactions involving alkenes like 1-propene, 1,3,3-trichloro-, a common reaction type is electrophilic addition. A reaction coordinate diagram for such a process would typically show the energy of the reactants, the transition state for the initial electrophilic attack, the formation of a carbocation intermediate, a second transition state for the nucleophilic attack, and finally, the energy of the products. youtube.com The highest energy point on this pathway corresponds to the rate-determining step of the reaction. youtube.com

Computational studies on the reaction of chlorine atoms with allene, a structural isomer of propyne, have mapped out the potential energy surface for addition and isomerization reactions. These studies identify transition state structures and calculate their energies, which are essential components of a reaction coordinate diagram. researchgate.net Such computational approaches can be applied to model the reactions of 1-propene, 1,3,3-trichloro- with various reagents, predicting the most likely reaction pathways and the associated activation energies. For example, in the addition of HCl to an alkene, the stability of the resulting carbocation intermediate significantly influences the activation energy of the first step, which is typically the rate-limiting step. youtube.com

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 1-propene, 1,3,3-trichloro-, rotation around the carbon-carbon single bond leads to different conformers with varying energies.

Computational methods are particularly powerful for studying the conformational landscape of molecules. By calculating the energy as a function of dihedral angles, it is possible to identify the most stable conformers and the energy barriers between them. For substituted ethanes, such as 1,2-dichloroethane, computational studies have extensively investigated the energy difference between the gauche and anti conformers. nih.govnih.govresearchgate.net These studies show that the relative stability of conformers is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. msu.edu

In the case of 1-propene, 1,3,3-trichloro-, rotation around the C1-C2 bond would be of primary interest. The presence of bulky chlorine atoms would be expected to create significant rotational barriers. msu.edu The rotational barrier in propene itself is approximately 2 kcal/mol. msu.edu The addition of chlorine atoms, particularly on adjacent carbons, would likely increase this barrier due to increased steric strain in the eclipsed conformations. Computational studies on similar chlorinated alkenes can provide estimates for these rotational energy barriers.

Table 2: Calculated Rotational Barriers for Related Small Molecules This table provides examples of computationally determined rotational barriers for simple molecules, illustrating the impact of substitution on the energy required for bond rotation.

| Molecule | Bond of Rotation | Rotational Barrier (kJ/mol) |

| Ethane | C-C | 12.1 |

| Propene | C-C (single bond) | 8.4 |

| 1,2-Dichloroethane | C-C | 15-20 |

The conformational preferences of 1-propene, 1,3,3-trichloro- would also be influenced by dipole-dipole interactions between the C-Cl bonds. Computational analysis would be able to predict the dihedral angles corresponding to energy minima (stable conformers) and maxima (transition states for rotation).

Advanced Research Methodologies Applied to 1 Propene, 1,3,3 Trichloro

Tracer Studies Using Radiolabeled Compounds

Tracer studies employing radiolabeled compounds are a powerful tool for tracking the movement and transformation of molecules in biological and environmental systems. This methodology involves replacing one or more atoms in the compound of interest with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The radioactive "tag" allows researchers to follow the compound's path through various processes, offering insights into absorption, distribution, metabolism, and excretion.

A similar approach could be applied to 1-Propene, 1,3,3-trichloro-. Synthesizing [¹⁴C]-1,3,3-trichloropropene would enable detailed investigation into its:

Environmental Fate: Tracking its movement in soil, water, and air, and identifying its degradation products.

Bioaccumulation: Determining its uptake and concentration in various organisms.

Metabolic Pathways: Elucidating how organisms metabolize the compound, which is crucial for toxicological assessments.

The use of a radiolabeled tracer allows for highly sensitive detection, making it possible to quantify the parent compound and its metabolites even at very low concentrations.

Table 1: Illustrative Application of Radiolabeling in Tracer Studies for Chlorinated Propenes

| Methodology | Objective | Example Compound Studied | Key Findings from Analogous Study | Potential Application to 1-Propene, 1,3,3-trichloro- |

|---|---|---|---|---|

| Radiolabeling with Carbon-14 | Investigate plant uptake and metabolism | [¹⁴C]-1,3-dichloropropene | Rapid absorption, translocation, and metabolism with a half-life of 1.5 hours in plants. clu-in.org | Determine rates of uptake, translocation, and metabolism in various plant species to assess agricultural impact. |

| Mass Balance Studies | Quantify absorption, distribution, metabolism, and excretion (ADME) | General methodology for new drugs | Provides a comprehensive profile of a drug's disposition in the body. | Conducting ADME studies in animal models to understand its toxicokinetic profile. |

Kinetic Studies and Rate Constant Determination

Kinetic studies are fundamental to quantifying the rates and understanding the mechanisms of chemical reactions. For 1-Propene, 1,3,3-trichloro-, such studies are essential for predicting its stability, reactivity, and persistence in various environments. The reactivity of 1-Propene, 1,3,3-trichloro- is significantly influenced by the three electron-withdrawing chlorine atoms, which make the carbon-carbon double bond electron-deficient and susceptible to certain reactions.

Kinetic analyses can focus on both the formation and degradation of the compound. A primary formation route for trichloropropenes is the dehydrochlorination of tetrachloropropanes. While specific kinetic data for the formation of 1-Propene, 1,3,3-trichloro- is scarce, the general mechanism is well-understood from studies of similar reactions.

More available are studies on degradation pathways. Halogenated alkenes can undergo various reactions in the environment, including addition reactions across the double bond. An investigation into the dynamic behavior of vinyl chloride in aquatic systems provided estimates for the half-lives of various chlorinated propenes under specific conditions. In this context, a half-life was estimated for the reaction of 1,3,3-trichloropropene (B108970) with chlorine. epa.gov This addition reaction is significant in environments where chlorination occurs, such as in water treatment facilities. The study estimated a half-life of 140 hours for 1,3,3-trichloropropene in an aqueous acetic acid solution containing 1 mg/L of chlorine at 25°C, assuming pseudo-first-order kinetics. epa.gov

The determination of rate constants (k) allows for the mathematical modeling of a compound's behavior over time. For example, a pseudo-first-order rate constant can be calculated from the half-life (t₁/₂) using the equation:

k = ln(2) / t₁/₂

Based on the estimated half-life of 140 hours, the rate constant for the addition reaction of 1-Propene, 1,3,3-trichloro- with chlorine under the specified conditions can be calculated.

Table 2: Kinetic Data for a Degradation Reaction of 1-Propene, 1,3,3-trichloro-

| Reaction Type | Reactant | Conditions | Estimated Half-life (t₁/₂) | Calculated Pseudo-First-Order Rate Constant (k) |

|---|---|---|---|---|

| Addition | Chlorine (Cl₂) | Aqueous acetic acid, 1 mg/L Cl₂, 25°C epa.gov | 140 hours epa.gov | ~0.00495 hr⁻¹ |

These kinetic parameters are invaluable for environmental modeling, helping to predict how long the compound will persist in water systems and what transformation products may be formed.

Industrial Process Chemistry and Engineering Aspects of 1 Propene, 1,3,3 Trichloro

Continuous Flow Synthesis Processes

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of 1-propene, 1,3,3-trichloro-, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. The primary industrial route to 1-propene, 1,3,3-trichloro- is through the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638). In a continuous process, reactants are continuously fed into a reactor system, and the product is continuously removed.

One of the key reactor designs employed for this transformation is the reactive distillation column. In this setup, the reaction and separation of products occur simultaneously within the same unit. As 1-propene, 1,3,3-trichloro- and the byproduct hydrogen chloride (HCl) are formed, they are continuously removed from the reaction zone, which shifts the equilibrium towards the product side and can improve conversion. This integration of reaction and separation can lead to significant reductions in equipment and energy costs. google.com

The residence time, which is the average time a molecule spends in the reactor, is a critical parameter in continuous flow synthesis. It is determined by the reactor volume and the volumetric flow rate. stolichem.com Proper control of residence time is crucial for maximizing the conversion of the starting material while minimizing the formation of unwanted byproducts. An optimal residence time ensures that the reactants spend sufficient time at the reaction conditions for the desired transformation to occur, but not so long that side reactions or product degradation become significant. For the dehydrochlorination of 1,1,1,3-tetrachloropropane, residence times can range from 0.5 to 8 hours, with a preferred range of 2 to 6 hours to achieve high conversion. google.com

The benefits of employing continuous flow processes for the synthesis of 1-propene, 1,3,3-trichloro- are summarized in the table below.

| Feature of Continuous Flow Process | Benefit in 1-Propene, 1,3,3-trichloro- Synthesis |

| Enhanced Heat Transfer | Allows for better temperature control of the exothermic dehydrochlorination reaction, preventing hotspots and reducing byproduct formation. |

| Improved Mass Transfer | Ensures efficient contact between the 1,1,1,3-tetrachloropropane substrate and the catalyst, leading to higher reaction rates. |

| Increased Safety | The small reactor volumes and low hold-up of hazardous materials at any given time significantly reduce the risks associated with handling chlorinated hydrocarbons. |

| Consistent Product Quality | Steady-state operation leads to a more uniform product stream with fewer batch-to-batch variations. |

| Process Intensification | Combining reaction and separation in units like reactive distillation columns reduces the overall footprint and capital cost of the plant. google.com |

Catalyst Development and Performance in Industrial Production

Lewis acids are a prominent class of catalysts for this transformation. google.com These catalysts function by coordinating to a chlorine atom, facilitating the elimination of HCl. Iron-based catalysts, in various forms, have been a key area of investigation. While specific proprietary catalysts are often used in industrial settings, research has explored the use of various Lewis acids. The catalyst is typically used in concentrations ranging from 50 to 5000 parts per million by weight (ppmw) relative to the 1,1,1,3-tetrachloropropane feed, with a preferred range of 100 to 1500 ppmw. google.com

The performance of a catalyst is evaluated based on several key metrics:

Conversion: The percentage of the reactant (1,1,1,3-tetrachloropropane) that is consumed in the reaction.

Selectivity: The percentage of the converted reactant that forms the desired product (1-propene, 1,3,3-trichloro-).

Catalyst Lifetime: The duration over which the catalyst maintains its activity and selectivity before requiring regeneration or replacement.

Research into analogous dehydrochlorination reactions provides insights into potential catalyst systems. For instance, in the dehydrochlorination of 1,1,2-trichloroethane, supported catalysts such as cesium chloride on alumina (B75360) (Cs/Al₂O₃) and barium chloride on alumina (Ba/Al₂O₃) have been studied. The data shows that both the catalyst type and the reaction temperature influence the selectivity towards the desired dichloroethylene product versus byproducts like vinyl chloride and chloroacetylene. nih.gov

The following table, based on data from a similar dehydrochlorination process, illustrates how catalyst choice and temperature can affect product selectivity. nih.gov

| Catalyst | Temperature (K) | Selectivity to Dichloroethylene (%) | Selectivity to Vinyl Chloride (%) | Selectivity to Chloroacetylene (%) |

| 0.6 Cs/Al₂O₃ | 513 | 93.25 | 2.99 | 3.76 |

| 0.6 Cs/Al₂O₃ | 533 | 92.09 | 3.29 | 4.62 |

| 0.6 Cs/Al₂O₃ | 553 | 91.09 | 4.02 | 4.89 |

| 0.6 Ba/Al₂O₃ | 513 | 92.15 | 6.53 | 1.32 |

| 0.6 Ba/Al₂O₃ | 533 | 91.77 | 6.54 | 1.69 |

| 0.6 Ba/Al₂O₃ | 553 | 90.11 | 7.78 | 2.11 |

This data indicates that as the temperature increases, the selectivity towards the primary dehydrochlorination product decreases, while the formation of byproducts increases for both catalysts. nih.gov Furthermore, the Cs/Al₂O₃ catalyst generally shows higher selectivity to the desired product compared to the Ba/Al₂O₃ catalyst under these conditions. nih.gov

In addition to Lewis acids, studies on the dehydrochlorination of similar polychlorinated propanes have shown that halide anions, particularly fluoride (B91410), can effectively promote the reaction. researchgate.net This suggests that catalyst systems based on fluoride salts could also be viable for the synthesis of 1-propene, 1,3,3-trichloro-.

Optimization of Industrial Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical engineering aspect to maximize the yield and selectivity of 1-propene, 1,3,3-trichloro- while minimizing operational costs and environmental impact. The key parameters that are manipulated in an industrial setting are temperature, pressure, and residence time.

Temperature: The dehydrochlorination of 1,1,1,3-tetrachloropropane is an endothermic reaction, and therefore, higher temperatures generally favor a higher reaction rate. However, excessively high temperatures can lead to the formation of undesirable byproducts through side reactions such as further dehydrochlorination, isomerization, or decomposition, which reduces the selectivity towards the desired product. An optimal temperature range for this reaction is typically between 80°C and 130°C, with a more preferred range of 100°C to 120°C to balance reaction rate and selectivity. google.com

Pressure: The reaction can be carried out under a range of pressures, from vacuum conditions (50 mm Hg) up to ambient pressure (760 mm Hg). google.com Operating under vacuum can be advantageous as it facilitates the removal of the gaseous HCl byproduct, which can help to drive the reaction forward. A preferred pressure range is often between 100 mm Hg and 380 mm Hg. google.com

Residence Time: As discussed in the context of continuous flow synthesis, residence time is a crucial parameter. A longer residence time generally leads to higher conversion of the starting material. However, an extended residence time can also increase the likelihood of byproduct formation. Finding the optimal residence time is therefore a key aspect of process optimization. If the residence time is too short, the conversion will be low, leading to high recycling costs. If it is too long, the selectivity may decrease, resulting in lower product quality and increased purification costs.

The interplay of these parameters is complex, and their optimization is often achieved through a combination of kinetic modeling and experimental studies. The table below summarizes the typical and preferred operating conditions for the dehydrochlorination of 1,1,1,3-tetrachloropropane in a continuous process. google.com

| Parameter | General Range | Preferred Range | Rationale for Optimization |

| Temperature | 80°C - 130°C | 100°C - 120°C | Balances reaction rate with minimizing byproduct formation at higher temperatures. |

| Pressure | 50 - 760 mm Hg | 100 - 380 mm Hg | Lower pressures facilitate the removal of HCl, driving the reaction equilibrium towards products. |

| Residence Time | 0.5 - 8 hours | 2 - 6 hours | Optimizes conversion of 1,1,1,3-tetrachloropropane while maintaining high selectivity to 1-propene, 1,3,3-trichloro-. |

| Catalyst Ratio (ppmw) | 50 - 5000 | 100 - 1500 | Ensures sufficient catalytic activity without excessive catalyst cost or downstream removal challenges. |

By carefully controlling these conditions in a continuous flow reactor, it is possible to achieve high yield and selectivity in the industrial production of 1-propene, 1,3,3-trichloro-.

Q & A

Q. How can researchers accurately determine the physicochemical properties of 1-Propene, 1,3,3-trichloro-?

- Methodological Answer : Physicochemical properties such as boiling point, density, and refractive index are determined using standardized analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification .

- Density measurements via pycnometry or calibrated densitometers (reported as 1.3670 g/cm³) .

- Refractometry for refractive index (1.4895) .

- Thermogravimetric Analysis (TGA) to validate thermal stability, including melting point (-30°C) and boiling point (131.55°C) .

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 145.41 g/mol | Mass Spectrometry | |

| Boiling Point | 131.55°C | Distillation | |

| Density | 1.3670 g/cm³ | Pycnometry |

Q. What are the established synthetic routes for 1-Propene, 1,3,3-trichloro-?

- Methodological Answer : Common synthesis methods include:

- Catalytic Chlorination : Using FeCl₃ as a catalyst for selective chlorination of propene derivatives at elevated temperatures (200°C) .

- Dehydrochlorination : Reaction of 1,1,2,3-tetrachloropropane with NaOH at 75–80°C to eliminate HCl .

- Optimization Strategies : Adjusting solvent polarity (e.g., water vs. organic solvents) and catalyst loading to improve yield and reduce byproducts .

Advanced Research Questions

Q. How can stereoisomers of 1-Propene, 1,3,3-trichloro- be resolved and characterized?

- Methodological Answer : The compound exhibits cis-trans isomerism due to restricted rotation around the double bond. Key methodologies include:

- Chiral Gas Chromatography (GC) : Using β-cyclodextrin columns to separate enantiomers .

- Nuclear Magnetic Resonance (NMR) : Analyzing coupling constants (e.g., JHH) to distinguish E and Z isomers .

- Vibrational Spectroscopy : IR and Raman spectra to identify isomer-specific peaks (e.g., C-Cl stretching modes) .

Q. What thermodynamic data are critical for modeling the environmental fate of 1-Propene, 1,3,3-trichloro-?

- Methodological Answer : Key parameters include enthalpy of formation (ΔfH°), vapor pressure, and partition coefficients:

Q. How do researchers address contradictions in toxicity data for 1-Propene, 1,3,3-trichloro-?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ values) require:

- Systematic Literature Reviews : Aggregating data from EPA, ATSDR, and peer-reviewed journals while excluding unreliable sources .

- In Vitro vs. In Vivo Correlation**: Cross-validating cell-based assays (e.g., Ames test) with rodent studies .

- Dose-Response Modeling : Using probabilistic frameworks to account for interspecies variability .

Data Contradiction Analysis

Q. Why do reported boiling points for 1-Propene, 1,3,3-trichloro- vary across studies?

- Methodological Answer : Discrepancies (e.g., 131.55°C vs. 122.72°C) arise from:

- Impurity Interference : Contaminants like dichloropropene lower observed boiling points .

- Instrument Calibration : Variations in distillation apparatus accuracy .

- Isomeric Composition : Mixtures of E and Z isomers may exhibit broad boiling ranges .

Experimental Design Considerations

Q. What safety protocols are essential for handling 1-Propene, 1,3,3-trichloro- in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products